molecular formula C16H13BrClN3 B13026244 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B13026244
M. Wt: 362.65 g/mol
InChI Key: ZXEAEZHIDOYDDN-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that features a unique combination of bromine, chlorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure precise control over reaction conditions. The use of organoboron reagents and palladium catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a naphthyridine core. Its molecular formula is C16H15BrClN2C_{16}H_{15}BrClN_2 with a molecular weight of approximately 350.67 g/mol. The presence of bromine and chlorine atoms in its structure may contribute to its biological activity.

Anticancer Properties

Research has shown that naphthyridine derivatives exhibit notable anticancer properties. For instance, compounds similar to 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been reported to induce apoptosis in various cancer cell lines. Aaptamine, a related naphthyridine derivative, demonstrated significant cytotoxic effects against several cancer cell lines including H1299 (non-small cell lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 10.47 to 15.03 μg/mL .

The mechanisms underlying the anticancer effects of naphthyridine derivatives often involve:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Induction of Apoptosis : They may upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins.
  • Cell Cycle Arrest : Naphthyridines can induce cell cycle arrest at various phases, particularly G1 phase by affecting cyclin-dependent kinases (CDKs) .

Anti-inflammatory Activity

In addition to anticancer properties, naphthyridine derivatives have shown anti-inflammatory effects. For example, certain derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations indicate that compounds with similar structures to 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit varying degrees of activity against different biological targets:

Activity Type IC50 Values (μM) Cell Lines/Models
Anticancer0.03 - 15.03H1299, HeLa, HL60
Anti-inflammatory20.51 - 66.96RAW 264.7 macrophages

Case Studies

Several case studies have explored the efficacy of naphthyridine derivatives in vivo. For example:

  • Xenograft Models : In studies involving human hepatocellular carcinoma xenografts in mice, treatment with naphthyridine derivatives led to tumor size reduction and modulation of key oncogenes such as SOX9 and Ki67 .
  • Inflammatory Models : In LPS-induced inflammation models in mice, these compounds significantly reduced pro-inflammatory cytokines like TNF-α and IL-6 .

Properties

Molecular Formula

C16H13BrClN3

Molecular Weight

362.65 g/mol

IUPAC Name

4-(2-bromophenyl)-2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H13BrClN3/c1-21-7-6-14-12(9-21)15(11(8-19)16(18)20-14)10-4-2-3-5-13(10)17/h2-5H,6-7,9H2,1H3

InChI Key

ZXEAEZHIDOYDDN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Br

Origin of Product

United States

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